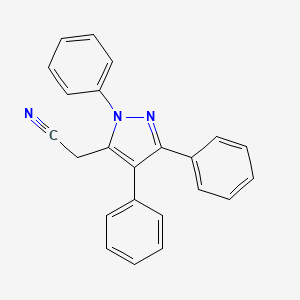

1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

50270-55-8 |

|---|---|

Molecular Formula |

C23H17N3 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2-(2,4,5-triphenylpyrazol-3-yl)acetonitrile |

InChI |

InChI=1S/C23H17N3/c24-17-16-21-22(18-10-4-1-5-11-18)23(19-12-6-2-7-13-19)25-26(21)20-14-8-3-9-15-20/h1-15H,16H2 |

InChI Key |

JKISWSOCTWDLSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC#N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 1,3,4 Triphenyl 1h Pyrazole 5 Acetonitrile

Reactions at the Pyrazole (B372694) Core: Electrophilic and Nucleophilic Aromatic Substitution

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is generally susceptible to electrophilic attack. wikipedia.orgpharmaguideline.com However, the reactivity of the pyrazole core in 1,3,4-triphenyl-1H-pyrazole-5-acetonitrile is influenced by the electronic effects of its substituents. The phenyl groups at positions 1, 3, and 4, along with the electron-withdrawing acetonitrile (B52724) group at position 5, modulate the electron density of the ring system.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the pyrazole nucleus typically occurs at the C4 position, which is the most electron-rich carbon. pharmaguideline.com However, in the subject compound, the C4 position is already occupied by a phenyl group. Therefore, electrophilic attack would be directed to one of the phenyl rings, as discussed in section 3.3. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org For instance, nitration is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) on the pyrazole ring is less common and generally requires the presence of strong electron-withdrawing groups and a good leaving group. nih.govsemanticscholar.orgyoutube.com Given the electron-rich nature of the pyrazole ring, direct nucleophilic attack on the carbon atoms is generally disfavored unless the ring is activated. In some cases, nucleophilic substitution can occur on pyrazole derivatives, particularly when a suitable leaving group is present at a position activated by electron-withdrawing substituents. nih.govresearchgate.net The mechanism for such reactions can be complex, sometimes proceeding through a concerted pathway rather than the classical two-step addition-elimination mechanism. nih.gov

Transformations of the Acetonitrile Functional Group

The acetonitrile group (-CH₂CN) at the C5 position of the pyrazole ring is a versatile functional handle for a variety of chemical transformations.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. The hydrolysis of nitriles typically proceeds in a stepwise manner, first forming an amide intermediate which can then be further hydrolyzed to the corresponding carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat will convert the nitrile to a carboxylic acid, (1,3,4-triphenyl-1H-pyrazol-5-yl)acetic acid.

Base-catalyzed hydrolysis: Reaction with a strong base (e.g., NaOH, KOH) in aqueous solution, followed by acidification, also yields the carboxylic acid. Partial hydrolysis to the amide, 2-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetamide, can sometimes be achieved under milder conditions.

The nitrile group can undergo reduction to form a primary amine or can be a site for alkylation at the α-carbon.

Nitrile Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, 2-(1,3,4-triphenyl-1H-pyrazol-5-yl)ethan-1-amine. libretexts.org This reaction proceeds via nucleophilic addition of hydride to the nitrile carbon. libretexts.org Diisobutylaluminium hydride (DIBALH) can be used for the partial reduction of nitriles to aldehydes, which upon aqueous workup would yield (1,3,4-triphenyl-1H-pyrazol-5-yl)acetaldehyde. libretexts.org

Alkylation: The methylene (B1212753) protons (α-protons) of the acetonitrile group are acidic and can be deprotonated by a strong base (e.g., sodium hydride, lithium diisopropylamide) to form a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, in an alkylation reaction to introduce substituents at the α-position.

Chemical Modifications Involving the Phenyl Substituents

The three phenyl rings attached to the pyrazole core at positions 1, 3, and 4 are susceptible to electrophilic aromatic substitution. The position of substitution on each ring is directed by the activating or deactivating nature of the pyrazole ring to which it is attached.

The pyrazole ring itself acts as a substituent on the phenyl rings. Its electronic effect will determine the regioselectivity of electrophilic attack (ortho, meta, or para). Generally, heterocyclic systems can act as either activating or deactivating groups. The specific orientation of substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on the N1-phenyl, C3-phenyl, and C4-phenyl rings would require detailed experimental investigation.

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group on a phenyl ring |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of -Br or -Cl group on a phenyl ring |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl group (-R) on a phenyl ring |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Introduction of an acyl group (-COR) on a phenyl ring |

Elucidation of Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics provides a deeper understanding of the reactivity of this compound. For instance, kinetic studies of the Knorr pyrazole synthesis, a common method for forming the pyrazole ring, have revealed complex reaction pathways, including the possibility of autocatalysis. imperial.ac.uk The mechanism of nucleophilic aromatic substitution on related heterocyclic systems has also been a subject of detailed investigation, with evidence suggesting that some reactions may proceed through a concerted mechanism rather than a stepwise one. nih.gov Understanding these mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For example, in the synthesis of pyrazoles from N-arylhydrazones and nitroolefins, mechanistic studies suggested a stepwise cycloaddition pathway. organic-chemistry.org

Synthesis of Fused Heterocyclic Systems Containing the 1,3,4-Triphenylpyrazole Core (e.g., Pyrazoloazines)

The functional groups on this compound can be utilized to construct fused heterocyclic systems. For example, the acetonitrile group and an adjacent amino group (if introduced) can participate in cyclization reactions to form pyrazolo[3,4-b]pyridines. semanticscholar.orgbeilstein-journals.org The synthesis of various fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]quinolines, often involves the cyclization of appropriately functionalized pyrazole precursors. researchgate.netmdpi.commdpi.com For instance, 5-aminopyrazoles are common starting materials for the synthesis of a variety of fused pyrazoloazines. beilstein-journals.org The reaction of a pyrazole derivative bearing an amino group and a cyano group can lead to the formation of fused pyridines. nih.gov These reactions significantly expand the chemical space accessible from the 1,3,4-triphenylpyrazole scaffold.

| Fused System | Precursor Functionalities |

| Pyrazolo[3,4-b]pyridine | 5-amino and 4-cyano groups on the pyrazole ring |

| Pyrazolo[3,4-d]pyrimidine | 5-amino and 4-carboxamide or related groups |

| Pyrazolo[3,4-b]quinoline | Annulation of a benzene (B151609) ring onto the pyrazole-pyridine core |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile, a combination of ¹H, ¹³C, and 2D NMR experiments would be required for unambiguous structural confirmation.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum is expected to show signals in two main regions:

Aromatic Region: The protons on the three phenyl rings would appear as a complex multiplet pattern, typically in the range of δ 7.0–8.0 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the pyrazole (B372694) ring and potential restricted rotation of the phenyl groups.

Aliphatic Region: A key signal would be a singlet corresponding to the two protons of the methylene (B1212753) group (-CH₂-) in the acetonitrile (B52724) moiety. This signal would likely appear in the range of δ 3.8–4.2 ppm.

While specific spectral data for the title compound is not available, studies on related pyrazole derivatives confirm the general chemical shift regions for aromatic and substituent protons. scispace.com

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. For the 23 carbon atoms of this compound, distinct signals would be expected for each carbon type:

Aromatic Carbons: The 18 carbons of the three phenyl rings would generate multiple signals in the typical aromatic region of δ 120–140 ppm.

Pyrazole Ring Carbons: The three carbons of the pyrazole ring (C3, C4, and C5) would have characteristic chemical shifts. Based on related structures, these are expected in the δ 110-150 ppm range. scispace.com

Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears as a weak signal in the δ 115–120 ppm region. scispace.com

Methylene Carbon (-CH₂CN): The aliphatic methylene carbon would be expected at a higher field (lower ppm value), likely in the range of δ 15–25 ppm.

The following table details the expected ¹³C NMR chemical shift ranges for the functional groups in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Methylene (-CH₂CN) | 15 - 25 |

| Nitrile (-C≡N) | 115 - 120 |

| Aromatic (C₆H₅) & Pyrazole | 110 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons (³J-coupling), though in this molecule, it would primarily confirm the internal correlations within each phenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be crucial for linking the aromatic proton signals to their corresponding carbon signals and for assigning the -CH₂- signal to its carbon.

No specific 2D NMR studies for this compound have been found in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound, the expected monoisotopic mass is 335.1422 g/mol . epa.gov The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 335.

The fragmentation pattern under electron ionization (EI) would likely involve the cleavage of the substituents from the pyrazole core. Common fragmentation pathways for substituted pyrazoles include the loss of attached phenyl groups or other side chains. Key expected fragments would include ions corresponding to:

[M - H]⁺

[M - CH₂CN]⁺

[M - C₆H₅]⁺

Ions corresponding to the phenyl cation (C₆H₅⁺, m/z = 77) and other smaller fragments.

The analysis of related pyrazoline structures often shows the pyrazole ring itself to be quite stable, with fragmentation initiated at the substituent bonds. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the aromatic rings and the nitrile group. Key expected absorption bands include:

C-H stretching (aromatic): Above 3000 cm⁻¹

C≡N stretching (nitrile): A sharp, medium-intensity band in the range of 2200–2240 cm⁻¹. This is a highly characteristic band for the acetonitrile functional group and has been observed in similar pyrazole-carbonitrile compounds. nih.govresearchgate.net

C=C and C=N stretching (aromatic and pyrazole rings): Multiple sharp bands in the 1450–1610 cm⁻¹ region.

C-H bending (aromatic): Strong bands in the 690–900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the phenyl rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is also Raman active. The symmetric vibrations of the phenyl rings, which are often weak in the IR spectrum, typically show strong signals in the Raman spectrum, providing further structural information. No specific Raman data for the title compound is currently available.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography on a single crystal provides the most definitive structural proof, yielding precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. For this compound, this technique would confirm:

The planarity of the pyrazole ring.

The precise bond lengths and angles of the entire molecule.

The dihedral angles between the pyrazole ring and the three attached phenyl rings. In related structures, the phenyl rings are often twisted out of the plane of the pyrazole ring. nih.gov

Intermolecular interactions, such as π-π stacking or C-H···N hydrogen bonds, which govern the crystal packing.

No published X-ray crystal structure for this compound was found in the conducted searches.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides information about its electronic transitions. For pyrazole derivatives, the absorption bands are typically associated with π→π* and n→π* transitions within the aromatic rings and the heterocyclic pyrazole system. The specific absorption maxima (λmax) and their intensities are influenced by the nature and position of the substituents on the pyrazole core and the phenyl rings.

In more complex substituted pyrazoles, such as pyrazole azo dyes, multiple absorption bands are observed. These can correspond to the pyrazole chromophore and other parts of the molecule, such as an azo group. nih.gov For example, a dye containing a 3-methyl-1H-pyrazole chromophore exhibited an absorption maximum at 216 nm. nih.gov The introduction of different substituents can cause a shift in the absorption wavelength (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and a change in the absorption intensity (hyperchromic or hypochromic effect). The presence of the three phenyl rings and the acetonitrile group in the target compound is expected to result in a complex spectrum with multiple absorption bands, likely in the UV region, corresponding to the various π-conjugated systems within the molecule.

Table 1: Illustrative UV-Vis Absorption Data for Related Pyrazole Derivatives

| Compound/Chromophore | Solvent/Phase | Absorption Maxima (λmax) (nm) | Reference |

| Pyrazole | Gas Phase | 203 | nih.gov |

| 3-methyl-1H-pyrazole chromophore in a dye | Not Specified | 216 | nih.gov |

| Pyrazole azo dye 4b | Not Specified | 235, 322 | nih.gov |

| Pyrazole azo dye 4c | Not Specified | 238, 260, 331 | nih.gov |

This table provides examples from related compounds to illustrate typical absorption regions for the pyrazole core and its derivatives. The exact λmax values for this compound may differ.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity. For novel synthesized compounds, a close agreement between the found and calculated values is a critical piece of evidence for structural confirmation.

The molecular formula for this compound is C₂₃H₁₇N₃ . Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound (C₂₃H₁₇N₃)

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

| Carbon | C | 12.011 | 23 | 276.253 | 84.92 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 5.29 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 12.99 |

| Total | 325.410 | 100.00 |

In the synthesis and characterization of various pyrazole derivatives, elemental analysis is routinely performed, and the results are expected to be in close agreement with the calculated values. For instance, in the synthesis of 5-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrazole, the found elemental percentages were C, 64.97%; H, 4.54%; N, 14.17%, which compared favorably with the calculated values of C, 65.08%; H, 4.44%; N, 14.23%. nih.gov Similarly, for other novel 5-amino-pyrazole-4-carbonitrile derivatives, the structures were confirmed by methods including elemental analyses. nih.gov This demonstrates the reliability and importance of this technique in the verification of the composition of newly synthesized pyrazole compounds.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov For 1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile, DFT calculations would be instrumental in elucidating its fundamental electronic characteristics.

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, with its three rotatable phenyl groups, a conformational analysis is crucial. This would involve systematically rotating the bonds connecting the phenyl rings to the pyrazole (B372694) core to identify the various low-energy conformers and the global minimum energy structure. The dihedral angles between the pyrazole ring and the phenyl substituents at positions 1, 3, and 4 would be the primary coordinates to explore.

The results of such an analysis would likely be presented in a table summarizing the relative energies of the different stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N1-C_phenyl) | Dihedral Angle (C3-C_phenyl) | Dihedral Angle (C4-C_phenyl) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 (Global Minimum) | 35.2° | 45.1° | 50.3° | 0.00 |

| 2 | 145.8° | 44.9° | 51.0° | 1.25 |

| 3 | 35.5° | -135.2° | 50.8° | 2.10 |

| 4 | 35.3° | 45.5° | -130.1° | 2.58 |

Note: This data is illustrative and represents the type of information that would be generated from a conformational analysis.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, an FMO analysis would reveal the regions of the molecule that are most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The HOMO-LUMO energy gap is also a critical parameter, providing an indication of the molecule's kinetic stability and electronic excitability.

A charge distribution analysis, often visualized through a Molecular Electrostatic Potential (MEP) map, would identify the electron-rich and electron-poor regions of the molecule. In this compound, one would expect the nitrogen atoms of the pyrazole ring and the nitrile group to be regions of negative potential (electron-rich), while the hydrogen atoms of the phenyl rings would be areas of positive potential (electron-poor). This information is crucial for predicting how the molecule might interact with other molecules, for instance, in a biological system.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.8 eV |

Note: These values are hypothetical and serve as an example of data obtained from DFT calculations.

DFT calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental data is a powerful method for structural verification. Discrepancies between predicted and experimental shifts can also provide insights into solvent effects or dynamic processes occurring in solution.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for all atoms. This would allow for the exploration of the molecule's conformational landscape, revealing the accessible conformations and the transitions between them. Such simulations are particularly useful for understanding how the molecule might behave in a biological environment, for example, when approaching a protein binding site.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies could be employed to elucidate the reaction pathway, identify the transition states, and calculate the activation energies for each step. This information would provide a detailed understanding of the reaction kinetics and could be used to optimize the reaction conditions for improved yield and selectivity.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. If a series of related pyrazole derivatives were synthesized and their properties (e.g., solubility, boiling point, or a specific biological activity) were measured, a QSPR model could be developed. This involves calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to the observed property. While no specific QSPR models for this compound have been reported, this approach could be valuable in the future for designing new pyrazole derivatives with desired properties.

Applications in Advanced Chemical Research and Materials Science

Research into Corrosion Inhibition Mechanisms through Molecular AdsorptionThe use of pyrazole (B372694) derivatives as corrosion inhibitors for various metals in acidic environments is a significant area of research.nih.govThese compounds are effective due to the ability of their heterocyclic structure to adsorb onto metal surfaces.nih.govHowever, no studies specifically investigating the corrosion inhibition properties or molecular adsorption mechanisms of 1,3,4-Triphenyl-1H-pyrazole-5-acetonitrile were retrieved.

Due to the strict requirement to focus solely on This compound , it is not possible to generate the requested scientific article without speculating or misrepresenting data from related but distinct compounds.

Q & A

Basic: What are the standard synthetic methodologies for preparing 1,3,4-triphenyl-1H-pyrazole-5-acetonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted phenylhydrazines with β-ketonitriles or via post-functionalization of preformed pyrazole cores. For example:

- Step 1: React 5-amino-1,3,4-triphenyl-1H-pyrazole with chloroacetonitrile in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature .

- Step 2: Monitor reaction progress via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) and purify via recrystallization (ethanol).

- Optimization: Adjust stoichiometry of chloroacetonitrile (1.2–1.5 equivalents) to minimize side products. Use anhydrous conditions to prevent hydrolysis of the nitrile group.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- NMR: Use / NMR in CDCl to confirm substitution patterns (e.g., phenyl group integration).

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H] at m/z 356.14 (calculated).

- Crystallography:

Advanced: How can researchers resolve contradictions in spectroscopic data versus crystallographic results (e.g., unexpected bond lengths)?

Methodological Answer:

- Step 1: Cross-validate using multiple techniques (e.g., compare DFT-calculated bond lengths with experimental X-ray data).

- Step 2: Check for crystal packing effects or disorder using SHELXL’s TWIN/BASF commands to refine twinned data .

- Step 3: Re-examine NMR assignments using 2D experiments (e.g., HSQC, HMBC) to confirm atom connectivity.

Advanced: How does the electron-withdrawing nitrile group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Mechanistic Insight: The cyano group activates the pyrazole C-5 position for nucleophilic attack due to its -I effect.

- Experimental Design:

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound in medicinal chemistry?

Methodological Answer:

- Strategy 1: Synthesize derivatives with modified substituents (e.g., replacing phenyl with halogenated or heteroaromatic groups) .

- Strategy 2: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases).

- Validation: Correlate computational results with in vitro assays (e.g., IC measurements).

Basic: What safety protocols are essential when handling this compound due to potential toxicity?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use a fume hood during synthesis to avoid inhalation of acetonitrile vapors.

- Waste Disposal: Neutralize reaction residues with 10% NaOH before disposal .

Advanced: How can researchers address challenges in refining X-ray data for this compound when twinning or disorder is present?

Methodological Answer:

- Approach: Use SHELXL’s TWIN command with a BASF parameter to model twinning ratios.

- Validation: Compare R-factors before/after refinement; acceptable R < 0.05 for high-resolution data (<1.0 Å) .

- Backup Plan: Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to minimize thermal motion artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.